![molecular formula C17H23ClN2O5S B4188784 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4188784.png)
4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
描述
4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, commonly known as CP-698, 429, is a potent and selective inhibitor of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for producing prostaglandins, which are involved in inflammation and pain. CP-698, 429 has been extensively studied for its potential applications in treating various inflammatory conditions, including arthritis, cancer, and Alzheimer's disease.
作用机制
CP-698, 429 works by selectively inhibiting the activity of 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, which is responsible for producing prostaglandins. Prostaglandins are involved in inflammation and pain, so by inhibiting their production, CP-698, 429 can reduce inflammation and pain.
Biochemical and Physiological Effects
CP-698, 429 has been shown to have a variety of biochemical and physiological effects. In animal models of arthritis, CP-698, 429 has been shown to reduce inflammation and pain. CP-698, 429 has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, CP-698, 429 has been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using CP-698, 429 in lab experiments is its selectivity for 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine. This allows researchers to specifically target the inflammatory pathway without affecting other pathways that may be important for normal physiological function. However, one limitation of using CP-698, 429 in lab experiments is its potential toxicity. CP-698, 429 has been shown to have toxic effects on the liver and kidneys at high doses, so researchers must be careful when using it in experiments.
未来方向
There are several future directions for research on CP-698, 429. One area of interest is its potential use in treating cancer. CP-698, 429 has been shown to inhibit the growth of cancer cells in vitro and in animal models, so further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in treating Alzheimer's disease. CP-698, 429 has been shown to reduce inflammation in the brain and improve cognitive function in animal models, so further research is needed to determine its potential as an Alzheimer's disease treatment. Finally, researchers may be interested in developing new 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine inhibitors based on the structure of CP-698, 429 with improved selectivity and reduced toxicity.
科学研究应用
CP-698, 429 has been extensively studied for its potential applications in treating various inflammatory conditions. It has been found to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases. CP-698, 429 has also been studied for its potential use in treating cancer, as 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is overexpressed in many types of cancer cells. Additionally, CP-698, 429 has been studied for its potential use in treating Alzheimer's disease, as inflammation is believed to play a role in the development and progression of the disease.
属性
IUPAC Name |
[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c1-24-16-5-4-14(11-15(16)18)26(22,23)20-6-2-3-13(12-20)17(21)19-7-9-25-10-8-19/h4-5,11,13H,2-3,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDDRPBOFFDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)benzyl]-3-phenyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4188702.png)
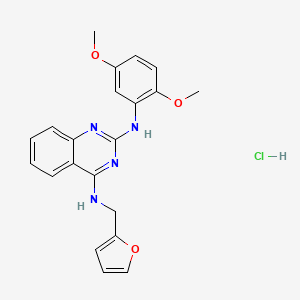
![N-benzyl-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4188714.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B4188735.png)
![N-allyl-2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4188736.png)
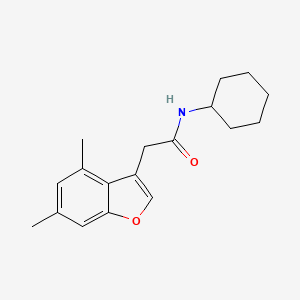
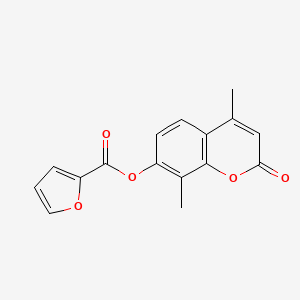
![2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4188746.png)
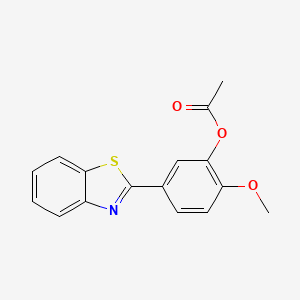
![N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4188773.png)
![4-ethyl-3-[(1-naphthylmethyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4188780.png)
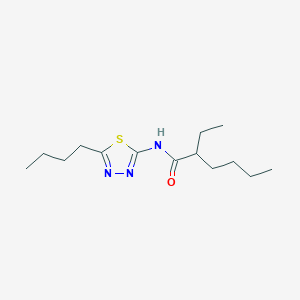
![N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride](/img/structure/B4188809.png)